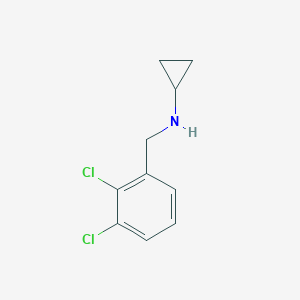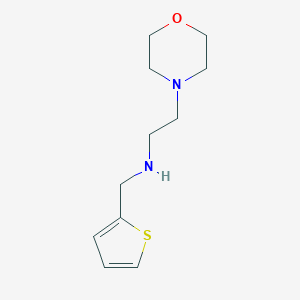
(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” is a chemical compound . It is a heterocyclic compound that contains a morpholine ring and a thiophene ring . The morpholine ring is a 6-membered ring with four carbon atoms and two heteroatoms (oxygen and nitrogen), while the thiophene ring is a 5-membered aromatic ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” consists of a morpholine ring and a thiophene ring connected by an ethyl bridge . The morpholine ring provides basicity to the molecule, while the thiophene ring contributes to its aromaticity .Scientific Research Applications
Synthesis and Structural Analysis
The compound (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine has been utilized in the synthesis of complex molecules and materials. For instance, copper(II) complexes derived from this compound and related Schiff bases have been synthesized and characterized, revealing their crystal structures and providing insights into their potential applications in materials science and coordination chemistry (Hang, Dong, & Wang, 2011). Additionally, the compound has been involved in domino reactions for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, showcasing its versatility in facilitating complex chemical transformations (Fathalla, Pazdera, & Marek, 2002).
Chemical Stability and Reactivity
The stability and reactivity of morpholine derivatives, including those related to (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, have been studied extensively. Research on the thermal degradation kinetics of morpholine for carbon dioxide capture highlights the stability of morpholine derivatives under various conditions, which is crucial for their potential applications in environmental and industrial processes (Mazari et al., 2020). Another study demonstrated the formation of unexpected products when 2-alkynylaryldiazonium tetrafluoroborate reacted with sulfur dioxide in the presence of morpholin-4-amine, indicating unique reactivity patterns that could be harnessed in synthetic chemistry (Luo et al., 2015).
Applications in Medicinal Chemistry
Morpholine and its derivatives, including (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, play a significant role in medicinal chemistry due to their structural versatility and biological activity. They are part of a broad spectrum of pharmaceuticals and bioactive molecules, contributing to the development of new therapies and drug candidates. The pharmacological significance of morpholine-containing compounds is well-documented, highlighting their potential in treating various ailments and their incorporation into drug design strategies (Kourounakis, Xanthopoulos, & Tzara, 2020).
Corrosion Inhibition
The synthesis and evaluation of tertiary amines, including morpholine derivatives, have been explored for their potential as corrosion inhibitors. These compounds have shown promising results in protecting carbon steel from corrosion, indicating their applicability in industrial maintenance and the prolongation of material lifespans (Gao, Liang, & Wang, 2007).
Future Directions
The future research directions for “(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .
properties
IUPAC Name |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-11(15-9-1)10-12-3-4-13-5-7-14-8-6-13/h1-2,9,12H,3-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROIJPHMUHZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
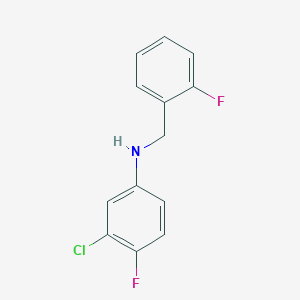
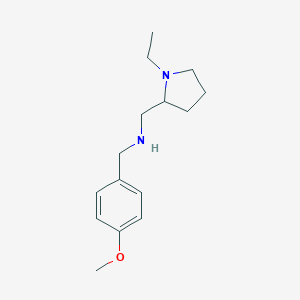
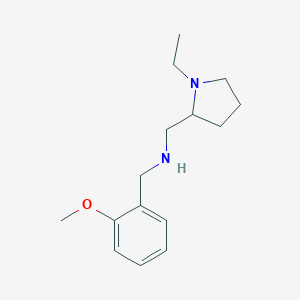
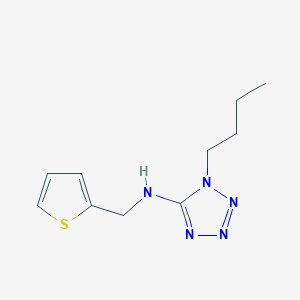
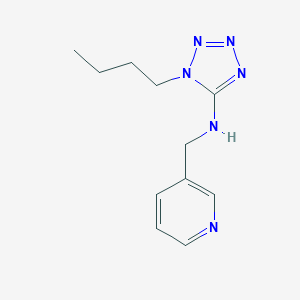
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
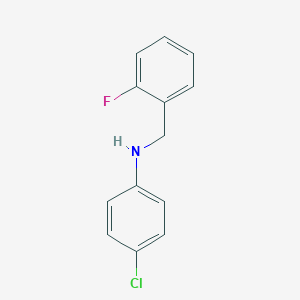
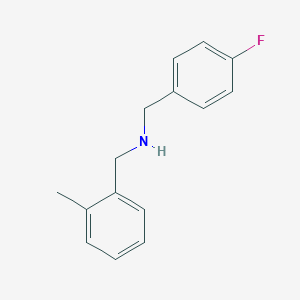
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
